molecular formula C18H20FN3O4S2 B2420754 N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-06-1

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2420754
CAS No.: 851781-06-1
M. Wt: 425.49
InChI Key: RDOPHQVGTPBUTE-UHFFFAOYSA-N
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Description

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including sulfonamide, pyrazole, and fluorophenyl moieties

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-6-4-5-7-16(15)19)12-17(20-22)13-8-10-14(11-9-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOPHQVGTPBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the pyrazole intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation of the pyrazole derivative using ethylsulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves the coupling of the sulfonylated pyrazole with methanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfonic acids, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific compound may share these properties due to its structural similarities.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Molecular docking studies suggest that N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could interact with inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation .

3. Antioxidant Properties

The antioxidant capabilities of compounds containing pyrazole rings have been documented. These properties are particularly beneficial in combating oxidative stress-related diseases . The specific compound may enhance cellular resilience against oxidative damage.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes typically including the formation of the pyrazole ring followed by functionalization with sulfonamide groups. Variations in the synthesis can lead to different derivatives that may exhibit enhanced or altered biological activities.

Case Studies

Case Study 1: Anticancer Research

In a study evaluating the anticancer effects of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of related pyrazole compounds. The findings revealed that these compounds inhibited pro-inflammatory cytokines and reduced inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: This compound shares the fluorophenyl and sulfonamide groups but lacks the pyrazole ring.

    N-(4-(1-(Methylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: This compound is similar but has a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The unique combination of the ethylsulfonyl, fluorophenyl, and pyrazole groups in N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Chemical Structure

  • Molecular Formula : C17H20F2N4O4S2
  • Molecular Weight : 432.49 g/mol

Antifungal Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antifungal properties. For instance, derivatives with similar pyrazole structures have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

The antifungal activity is primarily attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. The mechanism involves the inhibition of the enzyme CYP51, which is essential for ergosterol biosynthesis. Studies have demonstrated that certain derivatives can reduce ergosterol levels significantly, indicating their potential as antifungal agents .

Pharmacokinetics and ADME Properties

A thorough analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-likeness of this compound. Preliminary data suggest favorable ADME characteristics, including:

ParameterValue
SolubilityHigh
LipophilicityModerate
BioavailabilityGood
Metabolic StabilityHigh

These properties indicate that the compound has the potential for effective systemic delivery and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for antifungal activity. The results showed that compounds with higher electronegativity in their substituents exhibited enhanced antifungal activity due to increased lipophilicity and interaction with target enzymes .
  • Molecular Docking Studies : In silico studies using molecular docking techniques revealed that this compound could effectively bind to the active site of CYP51, suggesting a strong potential for inhibiting ergosterol synthesis .
  • Comparative Analysis : A comparative analysis with other known antifungals indicated that this compound exhibits a similar or superior profile in terms of potency against fungal strains, reinforcing its potential as a therapeutic agent .

Q & A

Q. What crystallographic data elucidate its 3D conformation?

  • X-ray diffraction : Monoclinic P2₁/c space group, a = 6.54 Å, β = 100.6° .
  • Key interactions : π-π stacking (fluorophenyl-pyrazole), H-bonding (SO₂NH with water) .

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